

Balapiravir: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Balapiravir	
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Introduction

Balapiravir (also known as R1626 or Ro 4588161) is a prodrug of the potent antiviral nucleoside analog, 4'-azidocytidine (R1479).[1] Developed as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, it has also been investigated for other viral infections such as dengue fever.[2][3] This technical guide provides a detailed overview of the chemical structure of **Balapiravir** and the key pathways for its synthesis, compiled from publicly available scientific literature and patents.

Chemical Structure

Balapiravir is the tri-isobutyrate ester of 4'-azidocytidine. The isobutyryl groups are attached at the 2', 3', and 5' positions of the ribose sugar moiety. This esterification enhances the oral bioavailability of the active compound, 4'-azidocytidine, which is released upon hydrolysis in the body.

The core structure consists of a cytosine base linked to a 4'-azido-modified ribose sugar. The key structural features are:

- Cytosine Base: A pyrimidine nucleobase.
- Ribose Sugar: A pentose sugar with a crucial 4'-azido (-N3) substitution.



 Isobutyrate Ester Groups: Three isobutyrate groups that form the prodrug, enhancing its pharmacokinetic properties.

Compound Name	IUPAC Name	Molecular Formula	Molar Mass
Balapiravir	[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate	C21H30N6O8	494.505 g/mol
4'-Azidocytidine (R1479)	4-amino-1- ((2R,3R,4S,5R)-5- azido-3,4-dihydroxy-5- (hydroxymethyl)tetrah ydrofuran-2- yl)pyrimidin-2(1H)-one	C9H12N6O4	284.23 g/mol

Synthesis Pathways

The synthesis of **Balapiravir** is a multi-step process that starts from a readily available nucleoside, such as uridine. The overall strategy involves the introduction of the 4'-azido group onto the sugar ring, conversion of the uridine base to a cytidine base, and finally, the esterification of the hydroxyl groups to form the prodrug.

The key steps, as derived from patent literature, are outlined below.

Diagram of the Primary Synthesis Pathway





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Caption: A simplified workflow for the synthesis of **Balapiravir**.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of **Balapiravir**, based on descriptions in the patent literature (EP2102221B1).

Step 1: Synthesis of Protected 4'-Azido-Uridine Derivative

The synthesis of the 4'-azido-triacyl nucleoside of uridine can be achieved following procedures outlined in patent WO 2005/000864 A1. This typically involves the use of a protected uridine starting material and a source of azide.

Step 2: Conversion of Protected 4'-Azido-Uridine to Protected 4'-Azidocytidine

This conversion involves the transformation of the uracil base into a cytosine base.

- Activation of the 4-position of the Uracil Ring:
 - Reagents: A protected 4'-azido-uridine derivative, imidazole, phosphorous oxychloride (POCl₃), and triethylamine.
 - Solvent: Methylene chloride, Tetrahydrofuran (THF), or 2-methyltetrahydrofuran.
 - Procedure: The protected 4'-azido-uridine is reacted with an excess of imidazole and phosphorous oxychloride in the presence of triethylamine. This reaction forms an intermediate imidazole compound at the 4-position of the uracil ring.
 - Temperature: 0°C to 80°C.
- Ammonolysis:
 - Reagent: Aqueous ammonia or a solution of ammonia in an organic solvent.



- Procedure: The activated imidazole intermediate is treated with ammonia. The ammonia displaces the imidazole group, forming the amino group of the cytosine ring. This step is typically performed without isolation of the intermediate.
- Temperature: 20°C to 80°C.

Step 3: Deprotection to Yield 4'-Azidocytidine (R1479)

The protecting groups on the sugar moiety are removed to yield 4'-azidocytidine. The choice of deprotection conditions depends on the nature of the protecting groups used in the initial steps (e.g., benzoyl, acetyl). This can involve basic or acidic hydrolysis.

Step 4: Esterification to form Balapiravir

The final step is the acylation of the hydroxyl groups of 4'-azidocytidine to form the triisobutyrate ester.

- Reagents: 4'-azidocytidine, isobutyryl chloride, 4-(dimethylamino)pyridine (DMAP), and triethylamine.
- Solvent: A mixture of water and an organic solvent such as tetrahydrofuran.
- Procedure: 4'-azidocytidine is reacted with isobutyryl chloride in the presence of DMAP and triethylamine.
- Temperature: -5°C to 30°C.
- Work-up: The reaction is typically worked up by aqueous extraction, followed by solvent exchange and acidification (e.g., with hydrochloric acid) to isolate the product.

Quantitative Data

While specific, step-by-step yields and detailed analytical data for the synthesis of **Balapiravir** are not extensively reported in peer-reviewed journals, the patent literature suggests that the described processes are efficient for large-scale synthesis. The table below summarizes the key reagents and conditions for the conversion of the uridine derivative to the cytidine derivative, a critical step in the synthesis.



Step	Key Reagents	Solvents	Temperature Range
Activation	Protected 4'-azido- uridine, Imidazole, POCl ₃ , Triethylamine	Methylene chloride, THF, 2- methyltetrahydrofuran	0°C to 80°C
Ammonolysis	Activated intermediate, Aqueous or organic ammonia solution	(Same as above)	20°C to 80°C
Esterification	4'-Azidocytidine, Isobutyryl chloride, DMAP, Triethylamine	Water/THF mixture	-5°C to 30°C

Conclusion

The synthesis of **Balapiravir** is a well-defined process rooted in nucleoside chemistry. It involves the strategic introduction of an azido group at the 4' position of a sugar scaffold, conversion of the nucleobase, and a final prodrug-forming esterification. The methodologies described in the patent literature provide a clear pathway for the production of this antiviral compound, highlighting the chemical transformations required to achieve its unique structure. This guide offers a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry.

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